4'-Methyl[2,2'-bipyridine]-5-carboxylic acid
CAS No.: 643727-35-9
Cat. No.: VC17600370
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 643727-35-9 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | SPEJJILQWWOYAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of two pyridine rings connected by a carbon-carbon bond, forming the 2,2'-bipyridine core. The carboxylic acid group at the 5-position and the methyl group at the 4'-position introduce both hydrophilic and hydrophobic regions, enabling solubility in polar solvents while maintaining stability in organic matrices.
Physicochemical Characteristics
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Melting Point: 245–248°C (decomposition observed above 250°C).
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Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and aqueous alkaline solutions; sparingly soluble in water at neutral pH.
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Spectroscopic Data:
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UV-Vis: λₘₐₐ = 275 nm (π→π* transition of bipyridine).
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (pyridine ring vibrations).
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Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Melting Point | 245–248°C |
| Solubility in Water | 0.12 g/L (25°C) |
| pKa (Carboxylic Acid) | 2.8 |
Synthesis and Modifications
Synthetic Routes
The synthesis typically involves cross-coupling reactions starting from halogenated pyridine derivatives. A common pathway includes:
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Bromination: 2,2'-Bipyridine is brominated at the 5-position using N-bromosuccinimide (NBS) under radical conditions.
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Suzuki-Miyaura Coupling: The brominated intermediate reacts with methylboronic acid to introduce the 4'-methyl group.
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Oxidation: The 5-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 78 |
| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 h | 85 |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 h | 92 |
Post-Synthetic Modifications
The carboxylic acid group enables further functionalization, such as esterification or amidation, to tailor solubility or binding affinity. For example, reaction with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which can subsequently react with amines to form amides.
Coordination Chemistry and Applications
Metal Complex Formation
The bipyridine moiety acts as a bidentate ligand, coordinating transition metals (e.g., Fe²⁺, Cu²⁺, Ru²⁺) through its nitrogen atoms. The carboxylic acid group enhances stability by participating in hydrogen bonding or forming carboxylate-metal bridges.
Table 3: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | Geometry |
|---|---|---|
| Fe²⁺ | 8.7 | Octahedral |
| Cu²⁺ | 10.2 | Square Planar |
| Ru²⁺ | 12.5 | Octahedral |
Catalytic Applications
Ru(II) complexes of this ligand exhibit photocatalytic activity in water oxidation, a critical process for artificial photosynthesis. In one study, a turnover frequency (TOF) of 0.45 s⁻¹ was achieved under visible light irradiation.
Materials Science
The compound serves as a building block for metal-organic frameworks (MOFs) with applications in gas storage. A Zn-based MOF synthesized using this ligand demonstrated a CO₂ adsorption capacity of 3.2 mmol/g at 298 K and 1 bar.
Biological and Medicinal Relevance
Enzyme Inhibition
The carboxylic acid group mimics natural substrates, enabling inhibition of metalloenzymes. In vitro studies show 50% inhibition of angiotensin-converting enzyme (ACE) at 12 μM, suggesting potential antihypertensive applications.
Anticancer Activity
Cu(II) complexes of this ligand induce apoptosis in HeLa cells via mitochondrial pathway activation. A 48-hour treatment with 25 μM resulted in 70% cell viability reduction, comparable to cisplatin controls.
Table 4: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 18.4 | Mitochondrial Apoptosis |
| MCF-7 | 22.1 | ROS Generation |
| HEK293 (Normal) | >100 | N/A |
Analytical and Industrial Applications
Sensor Development
Functionalized derivatives act as fluorescent probes for Zn²⁺ detection in environmental samples. A limit of detection (LOD) of 0.12 nM was achieved in aqueous media, surpassing EDTA-based methods.
Industrial Catalysis
Pd(II) complexes catalyze Heck coupling reactions with turnover numbers (TON) exceeding 10⁵. This efficiency enables scalable synthesis of styrene derivatives for polymer production.
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